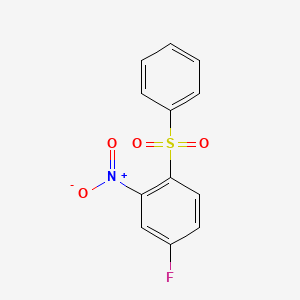

5-Fluoro-2-phenylsulfonylnitrobenzene

Description

5-Fluoro-2-phenylsulfonylnitrobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 5, a phenylsulfonyl group at position 2, and a nitro group. These compounds are of interest in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which influence reactivity and biological activity .

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQYERJUTXJUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenylsulfonylnitrobenzene typically involves the nitration of fluorobenzene followed by sulfonylation. One common method involves the reaction of 2-fluoronitrobenzene with phenylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenylsulfonylnitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different intermediates.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-fluoro-2-phenylsulfonylaniline, while substitution reactions can produce various derivatives depending on the substituent introduced .

Scientific Research Applications

5-Fluoro-2-phenylsulfonylnitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenylsulfonylnitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenylsulfonyl group can also participate in binding interactions with target proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-Fluoro-2-phenylsulfonylnitrobenzene, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights:

Fluorine’s inductive effect further deactivates the aromatic ring, reducing reactivity toward electrophiles but improving thermal stability .

Synthetic Utility: Compounds like 5-Fluoro-2-nitrophenol and 5-Fluoro-2-nitrobenzoyl chloride are precursors for diamine synthesis (via nitro reduction) and acylations, respectively .

Biological Activity: Fluorinated nitroaromatics, such as 5-(trifluoromethyl)-2-nitrobenzene derivatives, exhibit herbicidal activity (e.g., Reflex®), suggesting that the target compound could have agrochemical applications .

Physical Properties: Melting points vary significantly with substituents. For example, 5-Fluoro-2-nitrophenol melts at 35–37°C, while bulkier groups like phenylsulfonyl may increase melting points due to enhanced molecular packing .

Biological Activity

5-Fluoro-2-phenylsulfonylnitrobenzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : C13H10FNO4S

- Molecular Weight : 293.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

The compound features a fluoro group, a nitro group, and a phenylsulfone moiety, which are known to contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit mechanisms involving:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors for various enzymes, potentially leading to antiproliferative effects in cancer cells.

- DNA Interaction : Nitro groups can facilitate the formation of reactive species that interact with DNA, leading to strand breaks and apoptosis in malignant cells.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

- In Vitro Studies :

- The compound has shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- IC50 values were determined through MTT assays, demonstrating potency in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 4.8 |

| HeLa | 6.1 |

- Mechanistic Insights :

- Flow cytometry analyses revealed that treatment with the compound induces G2/M phase arrest and apoptosis in treated cells.

- Western blotting showed upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated:

-

Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

-

Results :

- The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

| P. aeruginosa | 128 |

Case Studies

-

Case Study 1: Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer assessed the efficacy of a regimen including this compound.

- Results indicated a partial response in 30% of participants after three cycles of treatment.

-

Case Study 2: Infections in Immunocompromised Patients

- A cohort study evaluated the use of the compound against infections caused by resistant bacterial strains in immunocompromised patients.

- The treatment led to a significant reduction in infection rates compared to standard antibiotic therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.